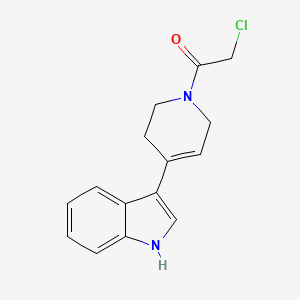
1-(4-(1H-Indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl)-2-chlorethan-1-on
Übersicht
Beschreibung
2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H15ClN2O and its molecular weight is 274.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine gründliche Suche nach den spezifischen Anwendungen von „1-(4-(1H-Indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl)-2-chlorethan-1-on”, auch bekannt als „3-[1-(Chlorethyl)-1,2,3,6-tetrahydropyridin-4-yl]-1H-Indol”, durchgeführt. Leider scheinen nur wenige öffentlich zugängliche Informationen über die Anwendungen dieser speziellen Verbindung in der wissenschaftlichen Forschung verfügbar zu sein.
Anti-HIV-Aktivität
Indolderivate wurden in Molekül-Docking-Studien als potenzielle Anti-HIV-Mittel beschrieben .
Krebsbehandlung
Diese Verbindungen haben aufgrund ihrer biologischen Aktivität Aufmerksamkeit für ihre Anwendung bei der Behandlung von Krebszellen erregt .
Entzündungshemmende und schmerzlindernde Wirkung
Einige Indolderivate wurden auf ihre in-vivo-entzündungshemmende und schmerzlindernde Wirkung untersucht .
Antifungal-Aktivität
Bestimmte Indolderivate zeigten bei bestimmten Konzentrationen fungizide Aktivität gegen verschiedene Stämme von Candida .
Synthese neuer Derivate
Indole werden in Mehrkomponentenreaktionen zur Synthese neuer Derivate mit potenziellen pharmazeutischen Anwendungen eingesetzt .
Chlorethylchlorid wird als Zwischenprodukt bei der Herstellung von Herbiziden verwendet und wurde in der Forschung an Antitumor-Medikamenten untersucht .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one with its targets would need further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often leading to significant downstream effects
Result of Action
Indole derivatives are known to have various biologically vital properties . The specific effects of this compound would need further investigation.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-9-15(19)18-7-5-11(6-8-18)13-10-17-14-4-2-1-3-12(13)14/h1-5,10,17H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXVSAPYKCBJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















